molecular formula C8H13ClO3S2 B13247101 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride

Cat. No.: B13247101
M. Wt: 256.8 g/mol
InChI Key: OOJILSBGDFVZPI-UHFFFAOYSA-N
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Description

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₃S₂ and a molecular weight of 256.77 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride under controlled conditions. One common method involves the use of 6-Oxa-2-thiaspiro[4.5]decane as a starting material, which is then reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfur atom.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfones and Sulfoxides: Formed by oxidation of the sulfur atom.

Scientific Research Applications

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is unique due to its combination of a spiro structure with both oxygen and sulfur atoms and the presence of a reactive sulfonyl chloride group. This combination makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various derivatives.

Properties

Molecular Formula

C8H13ClO3S2

Molecular Weight

256.8 g/mol

IUPAC Name

6-oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride

InChI

InChI=1S/C8H13ClO3S2/c9-14(10,11)7-1-3-12-8(5-7)2-4-13-6-8/h7H,1-6H2

InChI Key

OOJILSBGDFVZPI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCSC2)CC1S(=O)(=O)Cl

Origin of Product

United States

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